1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone
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Overview
Description
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H6BrNOS and a molecular weight of 256.11904 It is characterized by the presence of a bromine atom attached to a thieno[2,3-c]pyridine ring system, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by acetylation. One common synthetic route includes the bromination of thieno[2,3-c]pyridine at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, facilitated by palladium catalysts.
Scientific Research Applications
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone exerts its effects is primarily through its interaction with molecular targets such as kinases. The thieno[2,3-c]pyridine ring system can mimic ATP, allowing the compound to bind to the ATP-binding site of kinases . This binding inhibits the kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival . The bromine atom and ethanone group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(pyridin-2-yl)ethanone: This compound has a similar structure but lacks the thieno ring, which may affect its reactivity and biological activity.
4-Bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester: This derivative has a carboxylic acid ester group instead of an ethanone group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H6BrNOS |
---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-(4-bromothieno[2,3-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H6BrNOS/c1-5(12)8-2-6-7(10)3-11-4-9(6)13-8/h2-4H,1H3 |
InChI Key |
IGTXCVJOPXCBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=NC=C2S1)Br |
Origin of Product |
United States |
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